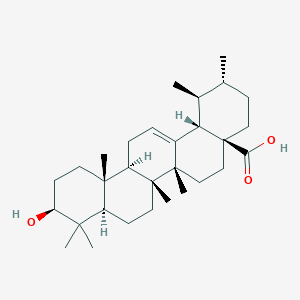![molecular formula C24H21N3O6S B1682871 4-[[2-[(3-甲氧基苯基)甲基氨基甲酰基]-4-氧代-3H-噻吩并[2,3-d]嘧啶-5-基]甲氧基甲基]苯甲酸 CAS No. 869296-13-9](/img/structure/B1682871.png)
4-[[2-[(3-甲氧基苯基)甲基氨基甲酰基]-4-氧代-3H-噻吩并[2,3-d]嘧啶-5-基]甲氧基甲基]苯甲酸
描述
This compound, also known as T-26c , is a complex organic molecule with the molecular formula C24H21N3O6S . It has a molecular weight of 479.5 g/mol . The IUPAC name for this compound is 4-[[2-[(3-methoxyphenyl)methylcarbamoyl]-4-oxo-3H-thieno[2,3-d]pyrimidin-5-yl]methoxymethyl]benzoic acid .
Molecular Structure Analysis
The compound’s structure includes a thieno[2,3-d]pyrimidin-5-yl group, a methoxyphenyl group, and a benzoic acid group . The InChI and SMILES strings provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
The compound has a molecular weight of 479.5 g/mol, an XLogP3-AA of 2.6, a hydrogen bond donor count of 3, and a hydrogen bond acceptor count of 8 . It also has a rotatable bond count of 9 . The exact mass and monoisotopic mass are both 479.11510657 g/mol .科学研究应用
Matrix Metalloproteinases 13 (MMP-13) Inhibitor
T-26c is a highly potent, selective, and cell-permeable Matrix Metalloproteinases 13 (MMP-13) inhibitor . MMP-13 is an enzyme that breaks down collagen, a protein that forms the framework of tissues like skin, bones, and cartilage. By inhibiting MMP-13, T-26c can potentially be used in the treatment of diseases where excessive collagen breakdown is a problem, such as osteoarthritis and certain types of cancer.
Collagen Degradation Prevention
T-26c has been shown to inhibit the breakdown of collagen, with an impressive 87.4% inhibition at 0.1 μM . This property could make T-26c useful in the treatment of diseases that involve the degradation of collagen, such as osteoarthritis and rheumatoid arthritis.
Cartilage Protection
In studies, T-26c has been shown to inhibit the degradation of cartilage in the presence of IL-1b and oncostatin M . This suggests that T-26c could potentially be used to protect cartilage in conditions where it is under threat, such as in osteoarthritis.
Selectivity for MMP-13
T-26c exhibits over 2600-fold selectivity for MMP-13 over related MMPs . This high degree of selectivity means that T-26c could be used to specifically target MMP-13 without affecting other MMPs, reducing the risk of side effects.
Oral Bioavailability
T-26c is orally bioavailable , which means it can be taken by mouth and absorbed into the body through the digestive system. This makes it more convenient for administration compared to compounds that need to be injected or infused.
未来方向
While specific future directions for this compound are not mentioned in the sources retrieved, thieno[2,3-d]pyrimidine derivatives have been studied for their potential in targeted therapy for PI3K, which is involved in cancer progression . This suggests potential future research directions in the field of cancer therapeutics.
作用机制
T-26c, also known as “4-(((2-((3-Methoxybenzyl)carbamoyl)-4-oxo-1,4-dihydrothieno[2,3-d]pyrimidin-5-yl)methoxy)methyl)benzoic acid”, is a potent and selective inhibitor of matrix metalloproteinase-13 (MMP-13) .
Target of Action
T-26c primarily targets matrix metalloproteinase-13 (MMP-13) . MMP-13 is a member of the matrix metalloproteinase family, which are involved in the breakdown of extracellular matrix in normal physiological processes, such as embryonic development, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and metastasis .
Mode of Action
T-26c interacts with MMP-13 by binding to the enzyme and inhibiting its activity . This interaction prevents MMP-13 from breaking down collagen in the extracellular matrix .
Biochemical Pathways
The inhibition of MMP-13 by T-26c affects the biochemical pathway of extracellular matrix degradation . By preventing the breakdown of collagen, T-26c can potentially slow down processes such as tissue remodeling and disease progression .
Pharmacokinetics
T-26c is well absorbed in all species at the oral dose of 10–20 mg/kg . It has been observed that the oral administration of the disodium salt formulations of T-26c to guinea pigs results in significant increases in AUC (8357 ng h/mL) and C max (1445 ng/ mL) compared with those of the free acid T-26c (AUC = 6478 ng h/ mL and C max = 911 ng/mL) .
Result of Action
The primary molecular effect of T-26c is the inhibition of MMP-13 activity, which results in a significant reduction in the breakdown of collagen . On a cellular level, this can affect processes such as cell migration, proliferation, differentiation, apoptosis, and host defense .
Action Environment
The action, efficacy, and stability of T-26c can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of T-26c, potentially influencing its absorption and distribution . Additionally, factors such as temperature and the presence of other substances can affect the stability and activity of T-26c .
属性
IUPAC Name |
4-[[2-[(3-methoxyphenyl)methylcarbamoyl]-4-oxo-3H-thieno[2,3-d]pyrimidin-5-yl]methoxymethyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O6S/c1-32-18-4-2-3-15(9-18)10-25-22(29)20-26-21(28)19-17(13-34-23(19)27-20)12-33-11-14-5-7-16(8-6-14)24(30)31/h2-9,13H,10-12H2,1H3,(H,25,29)(H,30,31)(H,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQRIIUMNLMHRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C2=NC3=C(C(=CS3)COCC4=CC=C(C=C4)C(=O)O)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 11525848 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





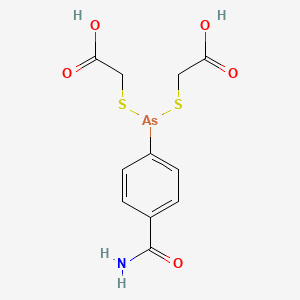




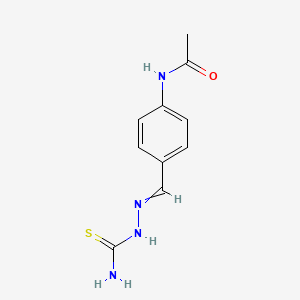

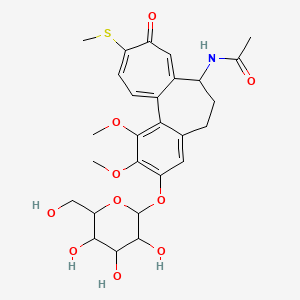
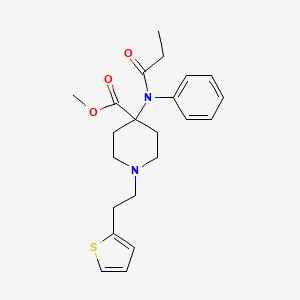
![[(E,1R,2R)-1-[(2S,5S,11S,14S,17S,20S,23R,26S,29S,32S)-5-ethyl-1,7,10,16,20,23,25,28,31-nonamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-2-methylhex-4-enyl] 2-[[(2S)-2-(1-acetyloxyethoxycarbonylamino)-3-phosphonooxypropanoyl]-methylamino]acetate](/img/structure/B1682807.png)
![3'-Carbamoyl-[1,1'-biphenyl]-3-yl cyclohexylcarbamate](/img/structure/B1682809.png)
